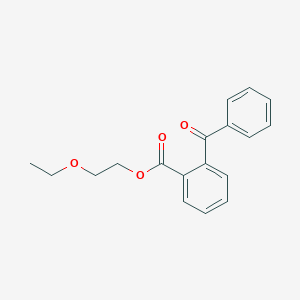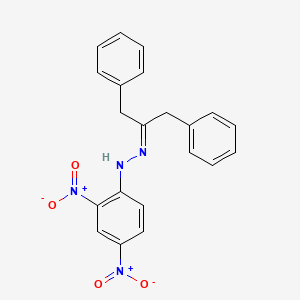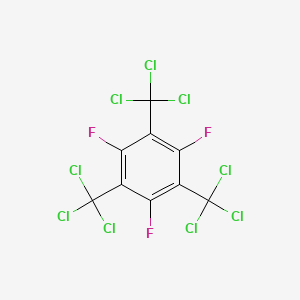
1-Propanol, 2-(hydroxyamino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-(hydroxyamino)-2-methyl- is an organic compound with the molecular formula C4H11NO2 It is a derivative of 1-propanol, where the hydroxyl group is substituted with a hydroxyamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanol, 2-(hydroxyamino)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{NH}\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 1-propanol, 2-(hydroxyamino)-2-methyl- often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of 2-methyl-1-nitropropane, followed by hydrolysis to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2-(hydroxyamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oximes and nitriles.
Reduction: Yields primary and secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Propanol, 2-(hydroxyamino)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-propanol, 2-(hydroxyamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-: Similar in structure but with an amino group instead of a hydroxyamino group.
1-Propanol, 2-(2-hydroxypropoxy)-: Contains an additional hydroxypropoxy group.
2-Amino-1-propanol: Another related compound with an amino group.
Uniqueness
1-Propanol, 2-(hydroxyamino)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydroxyamino group allows for versatile chemical transformations and interactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
4706-13-2 |
|---|---|
Fórmula molecular |
C4H11NO2 |
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
2-(hydroxyamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H11NO2/c1-4(2,3-6)5-7/h5-7H,3H2,1-2H3 |
Clave InChI |
HLRIZIGWJBFWMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)


![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)




![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
